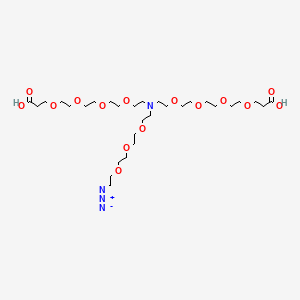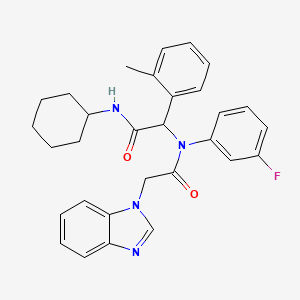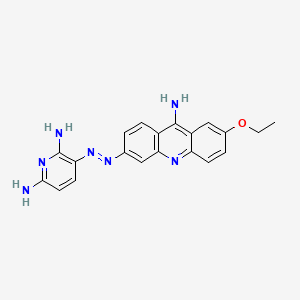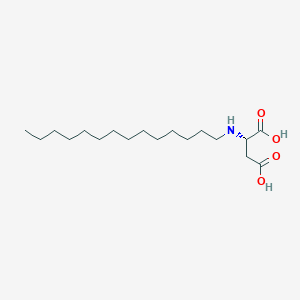
N-(Azido-PEG3)-N-bis(PEG4-acid)
説明
“N-(Azido-PEG3)-N-bis(PEG4-acid)” is a polyethylene glycol (PEG) derivative . It contains an azide group and a terminal carboxylic acid . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of “N-(Azido-PEG3)-N-bis(PEG4-acid)” involves the use of Click Chemistry . The azide group in the compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular structure of “N-(Azido-PEG3)-N-bis(PEG4-acid)” consists of a PEG spacer, an azide group, and a terminal carboxylic acid . The PEG spacer increases the aqueous solubility of the resulting compound .Chemical Reactions Analysis
The azide group in “N-(Azido-PEG3)-N-bis(PEG4-acid)” can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . This reaction is used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of “N-(Azido-PEG3)-N-bis(PEG4-acid)” is 855.91 g/mol . The exact mass is 291.21 . The chemical formula is C40H49N5O14S .科学的研究の応用
Synthesis and Characterization
Azobenzene-Containing Linear−Dendritic Diblock Copolymers
A study by Barrio et al. (2009) highlights the synthesis of photoaddressable linear−dendritic diblock copolymers, which include poly(ethylene glycol) (PEG) segments. The process involves Huisgen’s 1,3-dipolar cycloaddition, a method that could be relevant for the synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) related compounds.
Synthesis of Umbrella-Like Poly(ethylene glycol)
Zhang et al. (2010) describe a novel strategy for synthesizing "umbrella-like" poly(ethylene glycol) structures with a single reactive group, applicable in the context of compounds like N-(Azido-PEG3)-N-bis(PEG4-acid) (Zhang, Wang, & Huang, 2010).
Bio-orthogonal Coupling and Quantum Dots
- Bio-orthogonal Coupling on Quantum Dots: Zhan et al. (2016) discuss the synthesis of ligands with a PEG segment and terminal reactive groups, demonstrating the application of bio-orthogonal coupling techniques on quantum dots, relevant for compounds like N-(Azido-PEG3)-N-bis(PEG4-acid) (Zhan, Palui, Merkl, & Mattoussi, 2016).
Applications in Nanomedicine and Drug Delivery
- Dendrimer vs Linear Conjugate in Cancer Treatment: Khandare et al. (2006) explored the use of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugates with paclitaxel, an anticancer drug. This study provides insights into the potential use of N-(Azido-PEG3)-N-bis(PEG4-acid) in drug delivery systems (Khandare, Jayant, Singh, Chandna, Wang, Vorsa, & Minko, 2006).
Enzymatic Biodegradability
- Enzymatically Biodegradable Hydrogels: Van Dijk et al. (2010) synthesized enzymatically sensitive PEG and peptide-based hydrogels, showcasing the potential for biodegradable applications of similar PEG-based compounds (Van Dijk, Van Nostrum, Hennink, Rijkers, & Liskamp, 2010).
Polymer Functionalization and Catalysis
- Functionalization of Polymers: Deraedt et al. (2014) report on the functionalization of polymers with redox-robust bis(ethynyl)biferrocene and di(azido) PEG, which could have implications for the functionalization of N-(Azido-PEG3)-N-bis(PEG4-acid) (Deraedt, Rapakousiou, Wang, Salmon, Bousquet, & Astruc, 2014).
Gene Delivery and Targeting
- Gene Delivery for Hepatocytes: A study by Lim, Yeom, and Park (2000) discusses the use of a block copolymer composed of cationic polymer and poly(ethylene glycol) (PEG) as a DNA carrier, highlighting its application in gene delivery, which could be relevant for N-(Azido-PEG3)-N-bis(PEG4-acid) based systems (Lim, Yeom, & Park, 2000).
作用機序
Target of Action
N-(Azido-PEG3)-N-bis(PEG4-acid) is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals for their degradation by the proteasome.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of N-(Azido-PEG3)-N-bis(PEG4-acid) is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded proteins.
Action Environment
The action of N-(Azido-PEG3)-N-bis(PEG4-acid) can be influenced by various environmental factors. For instance, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . .
将来の方向性
“N-(Azido-PEG3)-N-bis(PEG4-acid)” has potential applications in the field of drug delivery . It can be used in the synthesis of PROTACs, which are a promising approach for the development of targeted therapy drugs . The compound’s ability to undergo Click Chemistry reactions makes it a valuable tool in the design and synthesis of new pharmaceuticals .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSMOCUUZDFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG3)-N-bis(PEG4-acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)





